Cas no 30895-16-0 (1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine)
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine
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- Inchi: 1S/C7H6BrN5/c8-5-2-1-3-6(4-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12)
- InChI Key: KIAFUIQFHGVZRZ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(Br)=C2)C(N)=NN=N1
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4329287-0.05g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 0.05g |
$101.0 | 2025-03-21 | |
| Enamine | EN300-4329287-0.1g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 0.1g |
$152.0 | 2025-03-21 | |
| Enamine | EN300-4329287-0.25g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 0.25g |
$216.0 | 2025-03-21 | |
| Enamine | EN300-4329287-0.5g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 0.5g |
$407.0 | 2025-03-21 | |
| Enamine | EN300-4329287-1.0g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 1.0g |
$528.0 | 2025-03-21 | |
| Enamine | EN300-4329287-2.5g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 2.5g |
$1034.0 | 2025-03-21 | |
| Enamine | EN300-4329287-5.0g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 5.0g |
$1530.0 | 2025-03-21 | |
| Enamine | EN300-4329287-10.0g |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95.0% | 10.0g |
$2269.0 | 2025-03-21 | |
| Aaron | AR028A7Z-50mg |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95% | 50mg |
$164.00 | 2025-02-15 | |
| Aaron | AR028A7Z-100mg |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine |
30895-16-0 | 95% | 100mg |
$234.00 | 2025-02-15 |
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine
Introduction to 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS No. 30895-16-0)
1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This heterocyclic amine derivative combines a brominated phenyl ring with a tetrazole core, making it a versatile intermediate in the synthesis of various bioactive molecules. The compound’s molecular formula and CAS number (30895-16-0) provide a precise identifier for researchers and manufacturers alike.
The structural framework of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine includes a benzene ring substituted with a bromine atom at the 3-position and an attached tetrazole ring at the 5-position. The tetrazole moiety is known for its stability and reactivity, often serving as a key pharmacophore in drug design. This combination of features makes the compound particularly interesting for medicinal chemists exploring novel therapeutic agents.
In recent years, there has been growing interest in tetrazole derivatives due to their potential biological activities. Studies have highlighted the role of tetrazoles in inhibiting various enzymatic pathways and modulating receptor interactions. The presence of the bromine atom in 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
One of the most compelling aspects of this compound is its application in the development of small-molecule drugs. Researchers have leveraged its structural motifs to design molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine have been investigated for their ability to interact with specific protein targets involved in disease pathways. These investigations align with contemporary trends in drug discovery, where structure-based design plays a crucial role.
The synthesis of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine typically involves multi-step organic reactions starting from commercially available precursors. The bromination step at the phenyl ring is critical and often performed using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent formation of the tetrazole ring is achieved through cycloaddition reactions or via condensation with hydrazine derivatives. These synthetic strategies highlight the compound’s accessibility while maintaining high purity standards essential for pharmaceutical applications.
From a mechanistic standpoint, the reactivity of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine can be attributed to both its aromatic and heterocyclic components. The bromine atom facilitates electrophilic aromatic substitution reactions, enabling further derivatization. Meanwhile, the tetrazole ring can undergo nucleophilic substitution or elimination reactions depending on the reaction conditions. This dual reactivity makes it an invaluable building block for constructing complex molecular architectures.
Recent advancements in computational chemistry have further enhanced the understanding of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine’s properties. Molecular modeling studies have predicted its binding modes with biological targets such as kinases and proteases. These predictions guide experimental efforts by providing insights into potential drug-like characteristics like solubility and metabolic stability. Such interdisciplinary approaches underscore the importance of integrating computational tools with traditional synthetic methodologies.
The pharmaceutical industry has shown particular interest in tetrazole-based compounds, recognizing their broad spectrum of biological activities. For example, certain derivatives have demonstrated efficacy in preclinical models by inhibiting overexpressed enzymes found in cancer cells. Additionally, modifications to the phenyl ring have been explored to optimize pharmacokinetic profiles. These efforts reflect ongoing research aimed at translating promising chemical entities into viable therapeutic options.
In conclusion,1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-amine (CAS No. 30895-16-0) represents a valuable asset for medicinal chemists due to its structural versatility and synthetic utility. Its applications span across multiple areas of drug discovery and development، underscoring its relevance in contemporary pharmaceutical research. As new methodologies emerge, this compound will continue to serve as a cornerstone for innovative chemical biology investigations.
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